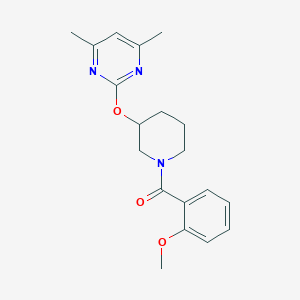

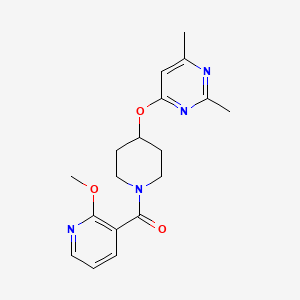

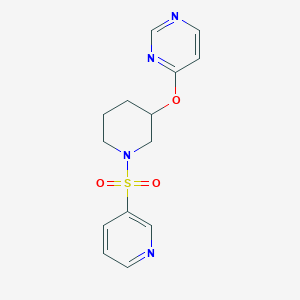

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related piperidinone compounds involves modified Mannich condensation reactions. For instance, the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was achieved by reacting 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol, followed by recrystallization to improve purity . This suggests that the synthesis of the compound of interest might also involve a Mannich-type reaction, possibly using different aldehydes, ketones, or amines to introduce the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of piperidinone derivatives is often characterized by NMR spectroscopy. For example, the aforementioned synthesized molecule was found to exist in a chair conformation with equatorial orientation of substituents, as determined by NMR data . This information is valuable as it suggests that the compound of interest may also adopt a chair conformation, which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidinone derivatives can be influenced by the substituents attached to the piperidine ring. In the case of the synthesized molecule, the presence of chlorine atoms at ortho positions of the phenyl groups led to restricted rotation, as evidenced by NMR deshielding effects . This implies that the substituents on the compound of interest, such as the methoxyphenyl and dimethylpyrimidinyl groups, could similarly affect its chemical reactivity.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound of interest, they do offer insights into the properties of structurally related compounds. For example, the synthesized piperidinone derivative was a pale yellow powder , which might suggest that the compound of interest could also be a solid under standard conditions. The antioxidant efficacy of the synthesized molecule was assessed using DPPH and ABTS methods , indicating that similar assays could be used to evaluate the antioxidant potential of the compound of interest.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on compounds with similar structural motifs involves detailed synthesis procedures and characterization. For example, the synthesis of novel anticonvulsant agents and their HPLC determination methods were developed for compounds with potential pharmaceutical applications (Severina et al., 2021). This highlights the scientific interest in understanding the chemical properties and stability of such compounds under various conditions.

Biological Activities

Studies on related compounds have explored their anti-inflammatory, analgesic, and antimicrobial activities. For instance, novel compounds derived from visnaginone and khellinone were synthesized and shown to possess significant COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research underlines the potential therapeutic applications of these compounds in treating inflammation and pain.

Structural Analysis

Crystal and molecular structure analysis of related compounds provides insights into their chemical behavior and potential for forming complexes with other molecules. A study on the crystal structure of a compound with a similar chemical framework revealed its ability to form intermolecular hydrogen bonds, which could influence its reactivity and stability (Lakshminarayana et al., 2009).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of compounds within the same chemical family. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings showed good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012). This suggests the potential use of such compounds in developing new antimicrobial agents.

Chemical Properties and Applications

The acid-base properties and complex-forming ability of related compounds have been explored, indicating their potential in forming stable complexes with metals, which could be useful in various industrial and pharmaceutical applications (Pod''yachev et al., 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-11-14(2)21-19(20-13)25-15-7-6-10-22(12-15)18(23)16-8-4-5-9-17(16)24-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYTVKMYLKPVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B3012988.png)